An In-Depth Technical Guide to Ajicure PN-23: Chemical Composition and Performance Characteristics
An In-Depth Technical Guide to Ajicure PN-23: Chemical Composition and Performance Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajicure PN-23 is a proprietary latent curing agent developed by Ajinomoto Fine-Techno Co., Inc. It is widely utilized in the formulation of one-component epoxy resin systems, where it also functions as a potent accelerator, particularly for dicyandiamide (DICY) cures.[1][2] Its primary advantage lies in its ability to provide an excellent balance between a long pot life at ambient temperatures and rapid curing at elevated temperatures.[3] This characteristic makes it a crucial component in various industrial applications, including adhesives, coatings, and composite materials.[1][3] This guide provides a comprehensive overview of the chemical composition, physical properties, and performance characteristics of Ajicure PN-23, supported by available technical data and standardized experimental methodologies.
Chemical Composition and Physical Properties
Ajicure PN-23 is chemically described as an amine adduct with epoxy resin.[4] It is formed through a controlled reaction between a compound containing a tertiary amino group and an epoxy compound.[5] While the precise structural formula is proprietary, its chemical identity is registered under CAS No. 134091-76-2.[4]
The material is a pale yellow to white, micro-ground powder, which facilitates its dispersion in epoxy resin formulations.[1][5] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Amine adduct with epoxy resin | [4] |
| CAS Number | 134091-76-2 | [4] |
| Appearance | Pale yellow powder | [1] |
| Specific Gravity | 1.21 | [1] |
| Melting Point | 105 °C | [1] |
| Average Particle Size | 10 μm | [1] |
Curing Mechanism and Performance Data
The latency of Ajicure PN-23 is attributed to its state as a solid dispersion in the epoxy resin at room temperature. Upon heating, it melts and becomes soluble, initiating the curing reaction. This phase transition is key to its performance, allowing for stable one-component systems.
Performance as a Curing Agent
When used as a primary curing agent, Ajicure PN-23 demonstrates rapid curing at relatively low temperatures. The following tables summarize its performance in a standard Bisphenol A epoxy resin (EEW 190).
Table 1: Gel Time of Ajicure PN-23 Formulations [6]
| Ajicure PN-23 (phr) | Gel Time at 80°C (min) | Gel Time at 100°C (min) | Gel Time at 120°C (min) | Gel Time at 150°C (min) |
| 10 | 27.7 | 6.1 | 3.0 | 2.0 |
| 15 | 18.8 | 4.8 | 2.7 | 1.7 |
| 20 | 16.5 | 4.3 | 2.4 | 1.6 |
| 25 | 13.2 | 4.2 | 2.2 | 1.4 |
| 30 | 10.1 | 3.7 | 2.0 | 1.4 |
Table 2: Glass Transition Temperature (Tg) of Ajicure PN-23 Formulations [6]
| Ajicure PN-23 (phr) | Tg after 120°C for 30 min cure (°C) | Tg after 120°C for 60 min cure (°C) | Tg after 150°C for 30 min cure (°C) |
| 10 | 58 | 79 | 59 |
| 15 | 134 | 138 | 121 |
| 20 | - | - | - |
| 25 | 126 | 129 | 115 |
| 30 | - | - | - |
Table 3: Tensile Shear Strength of Ajicure PN-23 Formulations [6]
| Ajicure PN-23 (phr) | 80°C-60min cure (kgf/cm²) | 100°C-60min cure (kgf/cm²) | 120°C-60min cure (kgf/cm²) | 150°C-60min cure (kgf/cm²) | 180°C-60min cure (kgf/cm²) |
| 10 | not cure | 156 | 173 | 181 | 181 |
| 15 | 11 | 140 | 142 | 173 | 171 |
| 20 | 52 | 118 | 130 | 152 | 152 |
| 25 | 104 | 101 | 133 | 158 | 150 |
| 30 | 112 | 112 | 121 | 134 | 134 |
Experimental Protocols
The following are representative methodologies for evaluating the performance characteristics of Ajicure PN-23 in an epoxy formulation. These are based on industry-standard practices and the data presented in technical literature.
Sample Preparation
A one-component epoxy formulation is prepared by uniformly dispersing a specified amount of Ajicure PN-23 (e.g., 10-30 phr) into a liquid Bisphenol A epoxy resin (EEW 190). To ensure homogeneity and prevent moisture absorption, mixing under vacuum is recommended.[1] For enhanced performance and control of rheology, fumed silica (e.g., 1 phr of Aerosil 200) can be added.[6]
Determination of Gel Time
Gel time is determined by placing a small sample of the prepared formulation on a temperature-controlled hot plate set to the desired curing temperature (e.g., 80°C, 100°C, 120°C, or 150°C). The time from placing the sample on the hot plate until it no longer forms a continuous string when probed with a spatula is recorded as the gel time.
Measurement of Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a key indicator of the degree of cure and the thermal stability of the cured epoxy. It is typically measured using Differential Scanning Calorimetry (DSC).
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Apparatus: Differential Scanning Calorimeter
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Procedure:
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A small sample (5-10 mg) of the cured epoxy is hermetically sealed in an aluminum pan.
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The sample is subjected to a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere.
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A typical temperature program would be heating from room temperature to a temperature above the expected Tg (e.g., 200°C) at a constant rate (e.g., 10°C/min).
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The Tg is determined from the second heating scan as the midpoint of the inflection in the heat flow curve.
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Evaluation of Tensile Shear Strength
The adhesive properties of the cured epoxy are evaluated by measuring its tensile shear strength, typically following a standard method such as ASTM D1002.
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Apparatus: Universal Testing Machine with a suitable load cell.
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Specimen Preparation:
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Two metal substrates (e.g., steel plates) are prepared by cleaning and degreasing their surfaces.
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The epoxy formulation is applied to one end of each substrate.
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The two substrates are overlapped to create a single lap joint with a defined bond area.
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The assembled specimen is cured in an oven according to the specified schedule (e.g., 120°C for 60 minutes).
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-
Procedure:
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The cured specimen is mounted in the grips of the universal testing machine.
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A tensile load is applied at a constant crosshead speed until the bond fails.
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The maximum load at failure is recorded.
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The tensile shear strength is calculated by dividing the maximum load by the bond area.
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Diagrams
Curing Mechanism of Ajicure PN-23
Caption: Curing process of an epoxy resin with Ajicure PN-23.
Experimental Workflow for Performance Evaluation
Caption: Workflow for evaluating Ajicure PN-23 performance.
References
- 1. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 2. specialchem.com [specialchem.com]
- 3. Latent curing agent AJICURETM - Ajinomoto Fine-Techno Co.,Inc. [aft-website.com]
- 4. ac-catalysts.com [ac-catalysts.com]
- 5. Industrial Chemicals - Ajinomoto - AminoScience Division [ajiaminoscience.eu]
- 6. ac-catalysts.com [ac-catalysts.com]
